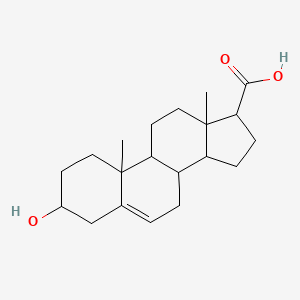

3-Hydroxyandrost-5-ene-17-carboxylic acid

Description

Properties

IUPAC Name |

3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O3/c1-19-9-7-13(21)11-12(19)3-4-14-15-5-6-17(18(22)23)20(15,2)10-8-16(14)19/h3,13-17,21H,4-11H2,1-2H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGMOLZNAUACBCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)O)CC=C4C3(CCC(C4)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60908270 | |

| Record name | 3-Hydroxyandrost-5-ene-17-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10325-79-8 | |

| Record name | NSC119154 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119154 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC96928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Hydroxyandrost-5-ene-17-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60908270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Etherification-Hydrogenation-Hydrolysis Sequence

A patent by CN105153258B outlines a three-step route applicable to steroidal carboxylic acid derivatives. Although designed for 3β-hydroxy-androstane-17-ketone, its framework can be adapted for 3-hydroxyandrost-5-ene-17-carboxylic acid:

-

Etherification :

-

Starting material : 4-Androstenedione (4AD) reacts with triethyl orthoformate in ethanol under acid catalysis (e.g., p-toluenesulfonic acid) at 20–30°C.

-

Product : 3-Ethoxy-androsta-3,5-diene-17-ketone (yield: 100–102%, HPLC purity: 98.5–99.5%).

-

Mechanism : Acid-catalyzed elimination forms the conjugated diene system while protecting the 3-hydroxy group as an ethoxy ether.

-

-

Catalytic Hydrogenation :

-

Acid-Catalyzed Hydrolysis :

Key Data:

| Step | Reagents/Conditions | Yield | Purity |

|---|---|---|---|

| Etherification | EtOH, p-TsOH, 20–30°C, 12–16 h | 100% | 98.5% |

| Hydrogenation | 5% Pd/C, H₂, 40–45°C, 8–16 h | 90–95% | >99% |

| Hydrolysis | HCl, AcOH, 80–90°C, 12–18 h | 80–85% | >99% |

Ester Hydrolysis from 17-Carboxylate Precursors

A CONICET study demonstrates the synthesis of 4,4-dimethyl-3-oxoandrost-5-ene-17-carboxylic acid via ester hydrolysis:

-

Ester Formation :

-

Substrate : Methyl (17β)-3-oxoandrost-4-ene-17-carboxylate.

-

Reaction : Treatment with potassium t-butoxide and methyl iodide in tetrahydrofuran (THF) introduces 4,4-dimethyl groups.

-

-

Saponification :

-

Reduction of 3-Keto Group :

-

Modification : The 3-oxo group can be reduced selectively using NaBH₄ or catalytic hydrogenation to yield the 3-hydroxy derivative.

-

Reaction Optimization:

-

Solvent Choice : Ethanol or acetic acid enhances solubility during hydrolysis.

-

Temperature Control : Reflux conditions (80–100°C) prevent side reactions during saponification.

Stereochemical Considerations

β-Orientation at C-3 and C-17

The 3β-hydroxy configuration is critical for biological activity. Key strategies include:

-

Stereoselective Reduction : Use of NaBH₄ in methanol preferentially reduces 3-keto to 3β-hydroxy.

-

Acid-Mediated Epimerization Prevention : Hydrolysis at pH 7–7.5 during etherification avoids α/β interconversion.

Catalytic and Microbiological Approaches

Biotransformation of DHEA Derivatives

Microbial systems (e.g., Rhizopus arrhizus) hydroxylate dehydroepiandrosterone (DHEA) at C-7α or C-11α. While direct 17-carboxylation is unreported, engineered enzymes could oxidize C-17 methyl groups to carboxylic acids via cytochrome P450 systems.

Analytical Characterization

Chemical Reactions Analysis

Esterification and Hydrolysis

The carboxylic acid group at C17 undergoes esterification under acidic or basic conditions.

-

Methyl ester formation : Reaction with methyl iodide (CH₃I) and potassium t-butoxide (KOt-Bu) in THF yields methyl (17β)-4,4-dimethyl-3-oxoandrost-5-ene-17-carboxylate (67% yield) .

-

Hydrolysis : Heating the methyl ester with aqueous KOH in ethylene glycol cleaves the ester to regenerate the carboxylic acid .

Table 1: Esterification and Hydrolysis Conditions

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Esterification | CH₃I, KOt-Bu, THF, 0°C | Methyl ester | 67% |

| Hydrolysis | KOH, ethylene glycol, reflux | Carboxylic acid | 67% |

Amide Formation

The C17 carboxylic acid participates in amide coupling with amines via activation or multicomponent reactions.

-

Passerini condensation : Reacting 3β-hydroxyandrost-5-ene-17β-carboxylic acid with t-butyl isocyanide and formaldehyde yields N-(t-butylcarbamoylmethyl) amides (e.g., 9a , 66% yield) .

-

Direct amidation : Conjugation with polyamines (e.g., spermine) under carbodiimide coupling forms amphiphilic derivatives with antimicrobial activity .

Table 2: Amide Derivatives and Biological Activity

Oxidation and Reduction

The 3β-hydroxyl and 3-keto groups are key sites for redox reactions.

-

Oxidation : Jones’ reagent (CrO₃/H₂SO₄) oxidizes the 3β-hydroxyl to a 3-keto group, forming spiro-δ-lactones (e.g., 4 ) .

-

Reduction : NaBH₄ selectively reduces the 3-keto group to a 3β-hydroxyl, yielding epimeric alcohols (85:15 β:α ratio) .

Table 3: Redox Reactions

| Starting Material | Reagents | Product | Yield |

|---|---|---|---|

| 3β-Hydroxyandrost-5-ene-17β-carboxylic acid | CrO₃, H₂SO₄ | Spiro-δ-lactone | 92% |

| 3-Keto derivative | NaBH₄, MeOH | 3β-Hydroxy analog | 85% |

Multicomponent Reactions

The compound participates in one-pot syntheses to generate structurally diverse derivatives.

-

Passerini reaction : Acid 8 reacts with t-butyl isocyanide and formaldehyde to form α-acyloxy amides (e.g., 9a ) alongside minor byproducts like ester 10 .

-

Ugi reaction : Not directly reported, but analogous steroidal acids are known to form peptidomimetics .

Side-Chain Modifications

The C17 carboxylic acid undergoes decarboxylation and functionalization.

-

Oxidative cleavage : Ozonolysis or CrO₃-mediated oxidation removes the side chain, generating androstane derivatives .

-

Conjugation : Reaction with 4-methoxyaniline and formaldehyde introduces aryl groups, enhancing anti-inflammatory activity .

Biological Relevance of Derivatives

Scientific Research Applications

3-Hydroxyandrost-5-ene-17-carboxylic acid has shown promising biological activities, particularly in the context of anti-inflammatory and antimicrobial properties.

Anti-inflammatory Properties

Recent studies have demonstrated that derivatives of this compound exhibit notable anti-inflammatory effects. For instance, compounds synthesized from this core structure were evaluated for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Specifically, compound 6q was found to significantly inhibit the expression of inducible NO synthase (iNOS) and cyclooxygenase-2 (COX-2) at the mRNA level, showcasing its potential as an anti-inflammatory agent .

Antimicrobial Activity

A series of amphiphilic derivatives of this compound were synthesized and tested for antimicrobial activity. Some derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, with the most potent compounds showing effective inhibition at concentrations as low as 3.125 µM against Streptococcus mutans .

Synthesis of Derivatives

The synthesis of various derivatives of this compound has been a focal point in research, aimed at enhancing its biological activity and therapeutic applications.

Methodologies

The synthesis often involves modifying the carboxylic acid group or introducing amphiphilic characteristics through coupling with polyamines or diamines. For example, the reaction of the carboxylic acid with spermine resulted in compounds with improved antimicrobial properties .

Case Studies

Several case studies highlight the synthesis and evaluation of these derivatives:

- Case Study 1 : A derivative designed to target inflammatory pathways showed a significant reduction in IL-6 levels in a mouse colitis model, indicating its potential for treating inflammatory bowel diseases .

- Case Study 2 : The antimicrobial derivatives were tested against various bacterial strains, demonstrating varying degrees of effectiveness and cytotoxicity, thus providing insights into their potential as therapeutic agents .

Therapeutic Potential

The therapeutic applications of this compound are broad, encompassing dermatological treatments and systemic therapies.

Dermatological Applications

Research indicates that certain derivatives can inhibit the proliferation of keratinocytes and malignant melanocytes, suggesting potential uses in treating skin disorders such as psoriasis and melanoma . The ability to regulate fibroblast proliferation also points to possible applications in wound healing therapies.

Systemic Applications

The anti-inflammatory properties observed in various studies suggest that these compounds could be beneficial in treating systemic inflammatory conditions. The modulation of key inflammatory pathways (e.g., NF-κB signaling) positions these compounds as candidates for further development in pharmacotherapy .

Mechanism of Action

The mechanism of action of 3-Hydroxyandrost-5-ene-17-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group at the third position and the carboxylic acid group at the seventeenth position play crucial roles in its binding affinity and activity. The compound can modulate various biochemical pathways, influencing processes such as hormone regulation and inflammation.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The table below summarizes critical structural variations among 3β-hydroxyandrost-5-ene-17β-carboxylic acid and its analogues, along with their implications:

Physicochemical and Pharmacological Insights

- Lipophilicity : Acetylation at C3 (e.g., 3β-OAc derivatives) increases logP values, improving membrane penetration .

- Solubility : Amphiphilic derivatives exhibit balanced hydrophilicity-lipophilicity ratios, making them suitable for micellar formulations .

- Reactivity : Acid chloride derivatives (e.g., 17β-COCl) serve as versatile intermediates for further functionalization .

Critical Evaluation of Structural Impact

- Double Bonds: The 5,16-diene system (vs.

- Heteroatom Substitution : 4-Aza analogues introduce nitrogen, altering electronic density and hydrogen-bonding networks, which may improve binding to enzymatic targets .

- C17 Modifications : Conversion of COOH to CONHR (carboxamide) reduces acidity, enhancing stability in physiological environments .

Biological Activity

3-Hydroxyandrost-5-ene-17-carboxylic acid (also known as 3β-hydroxyandrost-5-ene-17-carboxylic acid) is a steroid compound with notable biological activities. This article explores its biological significance, including antimicrobial properties, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , with a molecular weight of approximately 318.46 g/mol. Its structure features a hydroxyl group at the 3-position and a carboxylic acid at the 17-position, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have synthesized various amphiphilic derivatives of this compound to evaluate their antimicrobial properties. The findings indicate that several derivatives exhibit significant activity against both Gram-positive and Gram-negative bacteria:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 20 | Streptococcus mutans CCM 7409 | 3.125 µM |

| 16 | Streptococcus mutans CCM 7409 | 12.5 µM |

| 10d | Escherichia coli CCM 3954 | 12.5 µM |

These results suggest that modifications to the structure of the original compound can enhance its antimicrobial efficacy, making it a candidate for further development in medicinal chemistry .

Metabolic Pathways

The metabolism of this compound is closely related to that of dehydroepiandrosterone (DHEA). DHEA undergoes various biotransformations in the body, leading to the formation of active metabolites that can influence physiological functions. The hydroxylation at different positions, particularly at C7 and C11, is essential for generating biologically active derivatives .

Key Metabolic Reactions:

- Hydroxylation : The compound can be hydroxylated at multiple positions, leading to various metabolites with distinct biological activities.

- Oxidation/Reduction : These reactions are crucial for converting DHEA into its more active forms, which may include compounds similar to the target compound.

Therapeutic Applications

The biological activities of this compound suggest potential therapeutic uses:

- Weight Management : Similar compounds like 7-keto-DHEA have been shown to enhance metabolic rates and aid in weight management through mechanisms involving fat oxidation and thermogenesis .

- Neuroprotection : Some derivatives may exhibit neuroprotective effects, potentially beneficial for cognitive functions and conditions like Alzheimer's disease due to their influence on steroid metabolism in the brain .

Case Studies

Several case studies have been conducted to explore the effects of compounds related to this compound:

- Study on Metabolic Rate : A randomized controlled trial demonstrated that supplementation with related compounds increased resting metabolic rates in overweight individuals on calorie-restricted diets, indicating their potential role in obesity management .

- Antimicrobial Efficacy : Research on amphiphilic derivatives showed promising results against common pathogens, suggesting potential applications in treating infections .

Q & A

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer : Use fume hoods and personal protective equipment (PPE) due to potential irritancy. Store the compound in anhydrous conditions at −20°C to prevent degradation. Emergency procedures (e.g., eye flushing with saline) and toxicity data should align with GHS guidelines, as outlined in safety data sheets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.